molecular formula C14H13NO2 B14716716 (3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione CAS No. 20141-47-3

(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B14716716
CAS No.: 20141-47-3
M. Wt: 227.26 g/mol
InChI Key: QJDASFMHCXUEQK-TXEJJXNPSA-N
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Description

(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chiral compound with a unique structure that includes a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to an optionally protected carboxylic acid group . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

20141-47-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2/t11-,12+

InChI Key

QJDASFMHCXUEQK-TXEJJXNPSA-N

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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